

Application Notes and Protocols for Cell-Based Assays Using Oxytocin, glu(4)-

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Compound of Interest

Compound Name: Oxytocin, glu(4)-

Cat. No.: B3061084

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Introduction

Oxytocin, a nonapeptide neurohypophysial hormone, is a critical regulator of numerous physiological processes, including parturition, lactation, and complex social behaviors. Its therapeutic potential is the subject of extensive research. "**Oxytocin, glu(4)-**", also known as [Glu4]-Oxytocin, is a derivative of oxytocin where the glutamine at position 4 is substituted with glutamic acid.[1][2][3] As an analog and a potential impurity in oxytocin preparations, the characterization of its biological activity at the oxytocin receptor (OXTR) is crucial for both basic research and drug development.[4]

These application notes provide detailed protocols for cell-based assays to determine the functional activity of "**Oxytocin, glu(4)-**" at the human oxytocin receptor. The methodologies described are based on commercially available assay systems and established research protocols, enabling researchers to quantify agonist or antagonist effects.

Chemical and Physical Properties of Oxytocin, glu(4)-

A clear understanding of the test compound is fundamental for accurate assay preparation and interpretation of results.

Property	Value	Reference
Molecular Formula	C43H65N11O13S2	[1][2]
Molecular Weight	1008.17 g/mol	[2][3][5][6][7]
CAS Number	4314-67-4	[1][3][6][7][8][9]
Synonyms	4-Glu-oxytocin, [Glu4]- Oxytocin, Oxytocin EP Impurity C	[1][2][3][6]
Sequence	CYIENCPLG-NH2 (Disulfide bridge: Cys1-Cys6)	[4]

Oxytocin Receptor Signaling Pathways

The oxytocin receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to Gαq/11, initiating the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream effects include the activation of the MAPK and RhoA/Rho kinase pathways.

Caption: Luciferase reporter assay workflow.

Detailed Protocol (Adapted from commercially available kits)

Materials:

- Human OXTR reporter cell line
- Cell culture medium
- Test compound: "**Oxytocin, glu(4)-**"
- Reference agonist: Oxytocin
- Luciferase detection reagent

- 96-well white, clear-bottom assay plates
- Luminometer

Procedure:

- Cell Plating:
 - Thaw the cryopreserved OXTR reporter cells according to the supplier's instructions.
 - Resuspend the cells in the provided cell culture medium.
 - Dispense the cell suspension into a 96-well assay plate.
- Compound Preparation and Addition:
 - Prepare a stock solution of "**Oxytocin, glu(4)-**" in an appropriate solvent (e.g., DMSO or PBS).
 - Perform serial dilutions of the stock solution to create a dose-response curve.
 - For agonist testing, add the diluted "**Oxytocin, glu(4)-**" or reference agonist (Oxytocin) to the wells containing the cells.
 - For antagonist testing, co-incubate the cells with a known concentration of Oxytocin (typically EC80) and serial dilutions of "**Oxytocin, glu(4)-**".
- Incubation:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period specified by the assay kit (typically 18-24 hours).
- Luminescence Detection:
 - Equilibrate the plate and the luciferase detection reagent to room temperature.
 - Add the luciferase detection reagent to each well.
 - Incubate for a short period (e.g., 15 minutes) to allow for signal stabilization.

- Measure the luminescence using a plate reader.
- Data Analysis:
 - Plot the luminescence signal against the log of the compound concentration.
 - For agonist activity, calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
 - For antagonist activity, calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the response induced by the reference agonist.

Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following the activation of the OXTR and the subsequent Gq/PLC pathway. This is often achieved using a calcium-sensitive fluorescent dye.

Experimental Workflow

Diagram of the Calcium Mobilization Assay Workflow

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